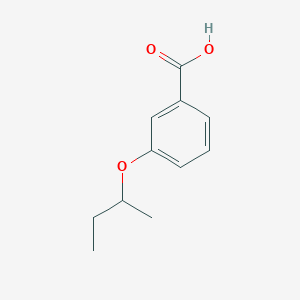

3-(Butan-2-yloxy)benzoic acid

Description

General Significance of Benzoic Acid Derivatives in Organic Synthesis and Chemical Innovation

Benzoic acid and its derivatives are fundamental precursors in the synthesis of a vast array of organic molecules. wikipedia.org They are integral to the production of esters, amides, and acid halides, which are key intermediates in the creation of pharmaceuticals, agrochemicals, dyes, and polymers. wikipedia.orgontosight.ai The carboxylic acid moiety allows for a range of chemical transformations, including reduction to alcohols and aldehydes, as well as various coupling reactions. wikipedia.org The inherent reactivity and stability of the benzene (B151609) ring, coupled with the directing effects of its substituents, provide chemists with a powerful tool for designing and constructing complex molecular architectures. savemyexams.com The development of novel synthetic methodologies utilizing benzoic acid derivatives continues to push the boundaries of chemical innovation, enabling the efficient and selective production of valuable compounds. buketov.edu.kz

Contextualizing Aryloxybenzoic Acids within Advanced Organic Transformations and Structure-Property Relationships

Within the diverse family of benzoic acid derivatives, aryloxybenzoic acids represent a significant subclass with unique properties and applications. The ether linkage introduces a degree of conformational flexibility and alters the electronic properties of the benzoic acid core, influencing its reactivity and intermolecular interactions. These structural modifications are pivotal in the design of molecules with specific functions.

Recent research has highlighted the utility of aryloxybenzoic acids in advanced organic transformations. For instance, they have been employed as precursors in the synthesis of complex heterocyclic systems like xanthones through intramolecular cyclization reactions. nih.govup.pt Furthermore, visible-light-mediated photocatalysis has emerged as a powerful tool for promoting novel reactions of aryloxybenzoic acids, such as radical Smiles rearrangements to form aryl salicylates. ua.esnih.govrsc.org These transformations are often conducted under mild conditions and offer a sustainable approach to the synthesis of valuable compounds. nih.govrsc.org The study of structure-property relationships in aryloxybenzoic acids is crucial for understanding how modifications to the aryl group or the position of the ether linkage impact the molecule's chemical behavior and potential applications. reading.ac.uk

Research Trajectories and Emerging Perspectives for 3-(Butan-2-yloxy)benzoic acid

While extensive research exists for the broader class of aryloxybenzoic acids, the specific compound this compound remains a more specialized area of investigation. Its chemical structure, featuring a sec-butoxy group at the meta-position of the benzoic acid, presents a unique combination of steric and electronic properties.

Current research on this compound and its isomers primarily revolves around their potential as building blocks in the synthesis of more complex molecules. For instance, the related compound 2-[(butan-2-yloxy)carbonyl]benzoic acid has been investigated for its potential applications in organic synthesis and medicinal chemistry due to the presence of both hydrophilic and hydrophobic moieties. cymitquimica.com The development of efficient synthetic routes to access this compound and its derivatives is an ongoing area of interest for chemical suppliers and researchers. fluorochem.co.ukbldpharm.comchemicalbook.com

Future research is likely to focus on exploring the unique reactivity of this compound in novel organic transformations. Investigating its participation in photocatalytic reactions, metal-catalyzed cross-coupling reactions, and as a monomer for the synthesis of specialized polymers could unveil new applications. Furthermore, computational studies could provide deeper insights into its conformational preferences and electronic structure, guiding the rational design of new functional materials and bioactive molecules derived from this specific aryloxybenzoic acid.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 637728-10-0 | fluorochem.co.ukbldpharm.com |

| Molecular Formula | C11H14O3 | fluorochem.co.ukbldpharm.comchemicalbook.com |

| Molecular Weight | 194.23 g/mol | bldpharm.com |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | CCC(C)Oc1cccc(C(=O)O)c1 | fluorochem.co.uk |

| InChI Key | IAQNJTPPIHLAJV-UHFFFAOYSA-N | fluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-butan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-8(2)14-10-6-4-5-9(7-10)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQNJTPPIHLAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Butan 2 Yloxy Benzoic Acid

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy offers profound insights into the functional groups and bonding arrangements within a molecule. For 3-(Butan-2-yloxy)benzoic acid, both FT-IR and Raman spectroscopy have been instrumental in confirming its structural integrity.

The FT-IR spectrum is characterized by several key absorption bands indicative of its structure. A broad absorption band observed in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, a feature broadened by intermolecular hydrogen bonding. The sharp and intense peak around 1700-1680 cm⁻¹ is unequivocally assigned to the C=O stretching of the carbonyl group in the carboxylic acid. Further analysis reveals C-O stretching vibrations for the ether linkage and the carboxylic acid group in the 1320-1210 cm⁻¹ and 1300-1000 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the corresponding C=C stretching vibrations of the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ range.

Interactive Data Table: Key FT-IR and Raman Vibrational Frequencies

| Vibrational Mode | FT-IR (cm⁻¹) | Raman Shift (cm⁻¹) | Functional Group |

| O-H stretch | 3300-2500 (broad) | Carboxylic Acid | |

| Aromatic C-H stretch | ~3070 | ~3070 | Benzene Ring |

| Aliphatic C-H stretch | 2975-2850 | 2975-2850 | Butoxy Group |

| C=O stretch | 1700-1680 (strong) | Carboxylic Acid | |

| C=C stretch | 1600-1450 | 1600-1450 | Benzene Ring |

| C-O stretch (ether) | 1250-1180 | Ar-O-C | |

| C-O stretch (acid) | 1320-1210 | C-O | |

| O-H bend | ~920 (broad) | Carboxylic Acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides a clear proton map of the molecule. The proton of the carboxylic acid (–COOH) typically appears as a broad singlet far downfield, often above 10 ppm, due to its acidic nature. The aromatic protons on the substituted benzene ring appear in the region of 7.0-8.0 ppm, with their specific chemical shifts and coupling patterns revealing the 1,3-disubstitution pattern. The proton attached to the chiral carbon of the sec-butoxy group (–OCH–) gives a multiplet signal. The adjacent methyl and ethyl groups of the butoxy chain show characteristic signals in the aliphatic region (typically 0.9-1.8 ppm), including a triplet for the terminal methyl group and a doublet for the methyl group adjacent to the chiral center, along with multiplets for the methylene (B1212753) protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum further confirms the carbon skeleton. The carbon of the carbonyl group (C=O) is observed as a distinct peak in the downfield region, typically around 170-175 ppm. The aromatic carbons show signals in the 115-160 ppm range, with the carbon attached to the oxygen of the ether group being the most deshielded among the ring carbons. The carbons of the sec-butoxy group appear in the upfield region, with the carbon bonded to the ether oxygen (–OCH–) resonating around 70-80 ppm, and the other aliphatic carbons appearing at higher field strengths.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign all proton and carbon signals and confirm the connectivity between different parts of the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra show correlations between adjacent protons in the aromatic ring and within the sec-butoxy side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the butoxy group and the benzoic acid moiety, for instance, by showing a correlation from the –OCH– proton of the butoxy group to the C3 carbon of the aromatic ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity / Notes |

| COOH | >10.0 | ~172 | broad s / Carboxyl |

| Ar-H2 | ~7.7 | ~122 | d / Aromatic |

| Ar-H4 | ~7.2 | ~123 | d / Aromatic |

| Ar-H5 | ~7.4 | ~130 | t / Aromatic |

| Ar-H6 | ~7.6 | ~118 | d / Aromatic |

| Ar-C1 | - | ~131 | Quaternary |

| Ar-C3 | - | ~158 | Quaternary (ether link) |

| O-CH | ~4.5 | ~75 | m / sec-Butoxy |

| CH₂ | ~1.7 | ~29 | m / sec-Butoxy |

| CH₃ (ethyl) | ~0.9 | ~10 | t / sec-Butoxy |

| CH₃ (methyl) | ~1.3 | ~19 | d / sec-Butoxy |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary based on solvent and experimental conditions.

Electronic Absorption Spectroscopy (UV-Vis) and Fluorescence Spectrometric Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region. For this compound, one would expect to see absorption maxima related to the π→π* transitions of the substituted benzene ring. Typically, two main bands are observed for benzoic acid derivatives, one around 230 nm and a second, less intense band, around 270-280 nm rsc.org. The substitution with the butoxy group may cause a slight shift in these absorption maxima (a bathochromic or hypsochromic shift) depending on its electronic influence.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While benzoic acid itself is weakly fluorescent, the fluorescence properties of its derivatives can vary. Studies on this compound would determine its emission spectrum and quantum yield, providing insights into its excited state properties and potential applications in areas like molecular probes or sensors.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For this compound (C₁₁H₁₄O₃), the expected exact mass would be precisely determined, confirming its elemental composition.

The mass spectrum also reveals the fragmentation pattern of the molecule upon ionization, which provides further structural evidence. Key fragmentation pathways for this compound would likely include:

Loss of the butoxy side chain to give a fragment corresponding to the 3-hydroxybenzoic acid cation.

Cleavage of the ethyl or methyl group from the sec-butoxy radical.

Decarboxylation (loss of CO₂) from the molecular ion or subsequent fragments.

Formation of a prominent benzoyl cation (m/z 105) and a phenyl cation (m/z 77) after further fragmentation, which are characteristic of benzoic acid derivatives rsc.org.

Analysis of these fragments allows for a detailed reconstruction of the molecular structure, corroborating the data obtained from other spectroscopic methods.

Computational and Theoretical Chemistry Investigations of 3 Butan 2 Yloxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical reactivity of 3-(Butan-2-yloxy)benzoic acid. These methods provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. arxiv.orgnih.gov This process finds the minimum energy conformation of the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles. nih.govnih.gov

The optimized geometry is a prerequisite for calculating various electronic properties. DFT can be used to determine energies, dipole moments, and the distribution of electron density, which are essential for understanding the molecule's behavior in chemical reactions. chemicalpapers.com For instance, theoretical calculations on benzoic acid and its derivatives have shown that the carboxylic group tends to be coplanar with the phenyl ring in the lowest energy conformer. nih.gov The accuracy of these calculations allows for the reliable prediction of molecular structures and their fundamental electronic characteristics. nih.govnih.gov

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | 1.21 |

| C-O (carboxyl) | 1.35 | |

| O-H | 0.97 | |

| C-O (ether) | 1.37 | |

| **Bond Angles (°) ** | O=C-O | 123.0 |

| C-O-H | 106.5 | |

| C-O-C (ether) | 118.0 | |

| Dihedral Angles (°) | C-C-C=O | 180.0 |

| C-C-O-C | 0.0 |

Note: This data is illustrative and represents typical values for similar compounds calculated using DFT methods.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. pku.edu.cn A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. pku.edu.cn For aryloxybenzoate derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, providing valuable information for synthesis and reaction design. wikipedia.org The energies of these orbitals are fundamental in quantifying the electrophilicity and nucleophilicity of a molecule. pku.edu.cn

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.5 | Electron Donor (Nucleophilicity) |

| LUMO | -1.2 | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.3 | Chemical Stability/Reactivity |

Note: These values are representative examples based on calculations for analogous aromatic compounds.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and conjugative interactions within a molecule. uomustansiriyah.edu.iqmaterialsciencejournal.org It provides a description of the electron density in terms of localized bonds and lone pairs, which aligns with intuitive chemical concepts. materialsciencejournal.org

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. nih.gov The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. nih.govnih.gov

In the case of this compound, the MEP surface would likely show negative potential around the electronegative oxygen atoms of the carboxyl and ether groups, indicating these are the primary sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atom of the carboxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction. nih.gov The aromatic ring itself will also show regions of varying potential that influence its reactivity. This mapping is instrumental in understanding non-covalent interactions, such as hydrogen bonding, and predicting the molecule's recognition properties. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. ibs.re.kr By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov This allows for a step-by-step understanding of how a reaction proceeds, including the energetics of each step. nih.gov

For a molecule like this compound, computational methods can be used to study various reactions, such as esterification, decarboxylation, or electrophilic aromatic substitution. Quantum chemical calculations can determine the activation energies for different possible reaction pathways, thereby predicting the most favorable mechanism. nih.gov Techniques like the Intrinsic Reaction Coordinate (IRC) can be used to follow the reaction path from the transition state to the reactants and products, confirming the proposed mechanism. nih.gov These computational insights are crucial for optimizing reaction conditions and designing new synthetic routes.

Conformational Analysis and Molecular Dynamics Simulations of Aryloxybenzoate Derivatives

The biological and chemical properties of flexible molecules like this compound are often dependent on their three-dimensional shape or conformation. Conformational analysis aims to identify the different stable spatial arrangements of a molecule and their relative energies. nih.gov For benzoic acid derivatives, rotations around single bonds, such as the C-O ether bond and the C-C bond connecting the carboxyl group to the ring, lead to various conformers. researchgate.net

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. ucl.ac.ukrsc.org By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformations under specific conditions (e.g., in different solvents). ucl.ac.uk For aryloxybenzoate derivatives, MD simulations can reveal how the molecule's shape fluctuates and how it interacts with its environment, which is critical for understanding its behavior in solution and its ability to interact with biological targets. ucl.ac.uk

Chemical Reactivity and Derivatization Strategies of 3 Butan 2 Yloxy Benzoic Acid

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group is typically the most reactive site on the molecule, serving as a precursor for numerous derivatives through well-established organic transformations.

The conversion of the carboxylic acid group into esters and amides is a fundamental strategy for modifying the compound's physicochemical properties.

Esterification: 3-(Butan-2-yloxy)benzoic acid can be readily converted to its corresponding esters through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. reactory.appresearchgate.net This equilibrium-driven reaction can produce high yields of the desired ester, such as methyl 3-(butan-2-yloxy)benzoate or ethyl 3-(butan-2-yloxy)benzoate, when the alcohol is used as the solvent or water is removed. rasayanjournal.co.in Alternatively, the reaction of the carboxylate salt with an alkyl halide provides another route to ester formation.

Amidation: The synthesis of amides from this compound typically requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. mdpi.com A common laboratory method involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. Direct condensation of the carboxylic acid and an amine is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other modern peptide coupling reagents. rasayanjournal.co.innih.gov These reactions are versatile, allowing for the introduction of a wide variety of substituents depending on the amine used. nih.gov

| Reaction Type | Reagent/Catalyst | Product Class | Example Product Name |

| Esterification | Methanol (B129727) / H₂SO₄ | Ester | Methyl 3-(butan-2-yloxy)benzoate |

| Esterification | Ethanol / H₂SO₄ | Ester | Ethyl 3-(butan-2-yloxy)benzoate |

| Amidation | 1. SOCl₂ 2. Ammonia | Primary Amide | 3-(Butan-2-yloxy)benzamide |

| Amidation | 1. SOCl₂ 2. Diethylamine | Tertiary Amide | N,N-Diethyl-3-(butan-2-yloxy)benzamide |

| Amidation | Aniline / DCC | Secondary Amide | N-Phenyl-3-(butan-2-yloxy)benzamide |

To enhance the electrophilicity of the carboxyl carbon for nucleophilic acyl substitution, this compound can be converted into more reactive acid halides and anhydrides.

Acid Halides: The most common acid halides are acid chlorides, which are typically synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating the formation of 3-(butan-2-yloxy)benzoyl chloride. This acid chloride is a highly valuable intermediate, reacting readily with a wide range of nucleophiles including alcohols, amines, and carbanions. quimicaorganica.org

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). A more common approach for creating reactive intermediates is the formation of mixed anhydrides. For instance, reaction with another acyl chloride or chloroformate can generate a mixed anhydride (B1165640) that provides enhanced reactivity for subsequent transformations like esterification or amidation under milder conditions. tcichemicals.com

| Intermediate Class | Typical Reagent | Structure of Intermediate | Key Feature |

| Acid Chloride | Thionyl chloride (SOCl₂) | 3-(Butan-2-yloxy)benzoyl chloride | Highly reactive electrophile |

| Acid Anhydride | Acetic Anhydride | 3-(Butan-2-yloxy)benzoic acetic anhydride | Reactive acylating agent |

The carboxylic acid functionality of this compound is a key starting point for the synthesis of various heterocyclic ring systems, which are prevalent scaffolds in medicinal chemistry.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles can be achieved from benzoic acid derivatives. sphinxsai.com A common synthetic route involves first converting this compound into the corresponding acid hydrazide by reaction with hydrazine. This intermediate can then undergo oxidative cyclization or condensation with another carboxylic acid derivative to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govotterbein.edu Similarly, 1,2,4-oxadiazoles can be synthesized, often by reacting an amidoxime (B1450833) with a carboxylic acid derivative. nih.govresearchgate.net

Isocoumarins: Isocoumarins are bicyclic lactones that can be synthesized from benzoic acids through modern transition-metal-catalyzed reactions. organic-chemistry.org For instance, rhodium(III)-catalyzed C-H activation and annulation of a benzoic acid with an alkyne or a suitable coupling partner can lead to the formation of the isocoumarin (B1212949) core. nih.gov Applying such a strategy to this compound would involve the ortho-C-H bond adjacent to the carboxylic acid, leading to a substituted isocoumarin system.

Modifications and Transformations Involving the Ether Linkage

The aryl alkyl ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions. The alkyl side chain also offers sites for potential modification.

The cleavage of the C-O bond of an aryl alkyl ether is a significant transformation that regenerates the parent phenol (B47542). This reaction typically requires strong reagents.

The most common method for cleaving aryl alkyl ethers is treatment with strong protic acids, particularly hydrogen bromide (HBr) or hydrogen iodide (HI). ucalgary.calibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen, making the phenolic portion a good leaving group. A nucleophilic substitution (Sₙ2 or Sₙ1, depending on the alkyl group structure) by the halide ion on the alkyl carbon then cleaves the C-O bond. youtube.com In the case of this compound, this reaction would yield 3-hydroxybenzoic acid and 2-bromobutane (B33332) or 2-iodobutane. libretexts.org Diaryl ethers are resistant to this type of cleavage. More modern methods for ether cleavage have also been developed, employing reagents such as boron tribromide (BBr₃) or utilizing catalytic systems. researchgate.netrsc.org

| Reagent | Products | Reaction Condition |

| Excess HBr | 3-Hydroxybenzoic acid + 2-Bromobutane | High Temperature |

| Excess HI | 3-Hydroxybenzoic acid + 2-Iodobutane | High Temperature |

| Boron tribromide (BBr₃) | 3-Hydroxybenzoic acid + 2-Bromobutane | Often at lower temperatures |

Direct functionalization of the butan-2-yloxy side chain is challenging due to the lower reactivity of C-H bonds in an alkyl chain compared to the carboxylic acid group or the activated aromatic ring. However, certain reactions are plausible under specific conditions.

The carbon atom attached to the ether oxygen is analogous to a benzylic position, as any radical or cationic intermediate at this site would be stabilized by the adjacent oxygen atom. While the benzene (B151609) ring dramatically activates true benzylic positions for oxidation, the ether linkage modifies this reactivity. unizin.orgpressbooks.pub Strong oxidizing agents like potassium permanganate (B83412), which readily convert alkylbenzenes to benzoic acids, would likely be too harsh and could cleave the ether or degrade the molecule in other ways. libretexts.orglibretexts.org

A more selective approach for functionalization could be radical halogenation. Reagents like N-bromosuccinimide (NBS), often used with a radical initiator, can selectively brominate at benzylic or allylic positions. pressbooks.pub It is plausible that such conditions could introduce a bromine atom at the C1 position of the butoxy group (the carbon attached to the oxygen). This new halide could then serve as a handle for further nucleophilic substitution reactions. youtube.com However, the reactivity of this position is expected to be lower than that of a true benzylic carbon. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

No specific experimental data has been found for the electrophilic or nucleophilic aromatic substitution reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at Aryl Halide Precursors or Derivatives

No specific experimental data has been found for the synthesis of aryl halide precursors of this compound or their subsequent palladium-catalyzed cross-coupling reactions.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor to Complex Polycyclic and Heterocyclic Systems

The bifunctional nature of 3-(Butan-2-yloxy)benzoic acid, containing both a carboxylic acid and a flexible ether linkage, positions it as a potential precursor for the synthesis of various polycyclic and heterocyclic systems. The carboxylic acid group can be readily converted into other functionalities, such as esters, amides, or acyl halides, which can then participate in intramolecular cyclization reactions.

For instance, the carboxylic acid can be activated and induced to react with the aromatic ring under Friedel-Crafts conditions to form a tricyclic ketone, a core structure present in many biologically active molecules. While direct examples involving this compound are not prevalent in the literature, the general strategy of using benzoic acid derivatives for the synthesis of polycyclic compounds is well-established. nih.govnih.gov Similarly, the ether linkage can be cleaved under specific conditions to yield a phenol (B47542), which can then be used in cyclization reactions to form oxygen-containing heterocycles like chromanones or xanthones. The synthesis of chromane (B1220400) derivatives from a related propargyloxy benzoic acid methyl ester highlights the potential for such cyclizations. mdpi.com

Furthermore, the benzoic acid moiety can be a starting point for the construction of nitrogen-containing heterocycles. For example, conversion of the carboxylic acid to an amine or a related functional group could enable intramolecular cyclizations to form benzodiazepines or other complex heterocyclic scaffolds. The general utility of acylbenzoic acids in the synthesis of heterocycles such as phthalides, isochromanones, and isoindolines underscores the potential of this compound in this area. researchgate.net

Integration into Macrocyclic and Supramolecular Architectures

The distinct substitution pattern of this compound makes it an intriguing candidate for the construction of macrocycles and for participation in supramolecular assemblies. The meta-substitution of the butoxy and carboxyl groups provides a specific angular geometry that can be exploited to direct the formation of large ring structures.

Macrocyclization could be achieved through intermolecular reactions, such as esterification or amidation, between two molecules of this compound or with other complementary building blocks. The resulting macrocycles could possess unique host-guest properties, with the chiral butoxy groups potentially inducing stereoselectivity in binding events.

In the realm of supramolecular chemistry, the carboxylic acid group is a well-known participant in the formation of robust hydrogen-bonding networks. nih.gov Carboxylic acids can form predictable dimers or catemers, which can be used to organize molecules into one-, two-, or three-dimensional arrays. umich.edu The self-assembly of benzene-1,3,5-triyl-tribenzoic acid into honeycomb networks demonstrates the power of carboxylic acid-driven self-assembly. mpg.de The presence of the bulky butoxy group in this compound could influence the packing of these assemblies, potentially leading to the formation of porous materials or liquid crystals.

Development of Libraries of Functionalized Organic Molecules

The structural features of this compound make it a suitable scaffold for the development of libraries of functionalized organic molecules, a key strategy in modern drug discovery and materials science. The carboxylic acid and the aromatic ring provide two distinct points for diversification.

The carboxylic acid can be readily converted into a wide range of functional groups through standard amide coupling or esterification reactions with a diverse set of amines or alcohols. This allows for the rapid generation of a library of compounds with varying substituents at this position. Such libraries are invaluable in the search for new bioactive compounds. The development of three-dimensional building blocks for fragment-based drug discovery often relies on such versatile scaffolds. whiterose.ac.uk

Furthermore, the aromatic ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or acylation. The directing effects of the existing ether and carboxylic acid groups would guide the position of the new substituents, leading to a regiochemically defined library of derivatives. The synthesis of novel 3-hydroxy benzoic acid hybrid derivatives showcases a similar approach to creating molecular diversity. rasayanjournal.co.in

Below is a table illustrating the potential for generating a diverse library from this compound:

| Modification Site | Reaction Type | Potential Functional Groups |

| Carboxylic Acid | Amide Coupling | Primary, Secondary, and Tertiary Amides |

| Esterification | Alkyl, Aryl, and Heterocyclic Esters | |

| Reduction | Benzyl Alcohol | |

| Aromatic Ring | Nitration | Nitro |

| Halogenation | Bromo, Chloro, Iodo | |

| Friedel-Crafts Acylation | Ketones |

Applications in Catalysis and Reaction Enhancement as a Ligand Component or Additive

The structural elements of this compound suggest its potential utility in the field of catalysis, either as a component of a larger ligand scaffold or as a reaction additive.

As a reaction additive, benzoic acid and its derivatives are known to act as co-catalysts or promoters in various organic transformations. They can function as proton transfer agents or activate substrates through hydrogen bonding. For example, benzoic acid has been shown to play a crucial role in Michael reactions catalyzed by diarylprolinol silyl (B83357) ethers. rsc.org The specific properties of this compound, such as its solubility and steric bulk, could offer advantages in certain reaction systems.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Routes for Aryloxybenzoic Acids

The synthesis of aryloxybenzoic acids, traditionally accomplished via the Williamson ether synthesis, is undergoing a significant transformation towards more environmentally benign processes. The principles of green chemistry, which aim to reduce waste, minimize hazardous substances, and improve energy efficiency, are at the forefront of this evolution.

A primary focus is the replacement of conventional, volatile organic solvents with greener alternatives. Research has demonstrated the feasibility of conducting Williamson ether synthesis in aqueous media, a significant step forward given the environmental impact of traditional solvents. researchgate.net This approach often utilizes surfactants to create micelles, which act as microreactors, facilitating the reaction between the water-insoluble organic substrates. researchgate.net

Another key area is the use of starting materials derived from renewable feedstocks. Lignin (B12514952), a major component of biomass, can be broken down into valuable benzoic acid derivatives. rsc.org Developing pathways from these lignin-based platform molecules to more complex aryloxybenzoic acids presents a promising route for creating a more sustainable chemical industry. rsc.org These methods stand in contrast to traditional routes that often rely on petroleum-based starting materials and hazardous reagents.

| Parameter | Traditional Williamson Ether Synthesis | Green, Surfactant-Assisted Synthesis |

|---|---|---|

| Solvent | Volatile Organic Compounds (e.g., DMF, Acetonitrile) | Water researchgate.net |

| Catalyst | Stoichiometric strong base (e.g., NaH) | Catalytic amount of phase-transfer catalyst or surfactant researchgate.net |

| Energy Input | Often requires high temperatures and prolonged heating | Can often proceed at lower temperatures |

| Byproducts | Large quantities of inorganic salt waste | Reduced salt waste; catalyst may be recyclable |

| Starting Materials | Petroleum-derived phenols and alkyl halides | Potential for bio-based phenols from lignin rsc.org |

Exploration of Novel Catalytic Systems for Selective Derivatization

Catalysis is central to modern organic synthesis, offering pathways to higher efficiency, selectivity, and sustainability. For aryloxybenzoic acids, research into novel catalytic systems targets both the formation of the ether linkage and the subsequent derivatization of the carboxylic acid group.

A significant advancement is the development of the catalytic Williamson ether synthesis (CWES). acs.org This process can operate at high temperatures using weak alkylating agents like carboxylic acid esters, facilitated by catalytic amounts of alkali metal salts. acs.org This method avoids the stoichiometric quantities of base and the resulting salt waste characteristic of the traditional method, marking a substantial improvement in atom economy. acs.org Phase-transfer catalysts (PTCs) also continue to be explored, as they enhance reaction rates in biphasic systems (such as solid-liquid or liquid-liquid), which are common in green synthesis protocols.

For derivatization, particularly the esterification of the carboxylic acid moiety, enzymatic catalysis presents a highly selective and green alternative to conventional acid catalysis. Lipases, for example, can catalyze esterification under mild conditions, often with high specificity and without the need for protecting groups, thereby simplifying reaction workups and reducing waste.

| Reaction Type | Catalytic System | Key Advantages | Reference |

|---|---|---|---|

| Ether Synthesis | Catalytic Williamson Ether Synthesis (CWES) | Uses weak alkylating agents, avoids stoichiometric salt waste. | acs.org |

| Ether Synthesis | Surfactant-Based Catalysis | Enables use of aqueous media, eco-friendly. | researchgate.net |

| Ether Synthesis | Polymer-Supported PTC | Facilitates catalyst recovery and reuse, suitable for flow chemistry. | acs.org |

| Esterification | Enzymatic (e.g., Lipase) | High selectivity, mild reaction conditions, biodegradable catalyst. |

Advanced Characterization Techniques for In Situ Reaction Monitoring and Kinetic Studies

Optimizing synthetic routes requires a deep understanding of reaction dynamics, including rates, mechanisms, and the formation of transient intermediates. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) monitoring are becoming indispensable tools for gaining this insight in real-time.

Process Analytical Technology (PAT), utilizing methods like Raman and mid-infrared (MIR) spectroscopy, enables continuous monitoring of the concentration of reactants, products, and intermediates throughout a reaction. acs.orgacs.orgmt.com For the synthesis of aryloxybenzoic acids, in situ Raman spectroscopy has been successfully used to monitor heterogeneous etherification reactions, providing critical data for determining reaction endpoints and ensuring process robustness, especially during scale-up. acs.orgacs.org These techniques eliminate the need for offline sampling, which can be time-consuming and may perturb the reaction equilibrium. spectroscopyonline.com

This real-time data is crucial for detailed kinetic studies. By tracking concentration changes over time, researchers can build accurate kinetic models to understand the factors influencing reaction rates and selectivity. researchgate.netsemanticscholar.org This knowledge is vital for optimizing reaction conditions to maximize yield and minimize the formation of byproducts.

| Technique | Type of Information Provided | Application Example |

|---|---|---|

| In Situ Raman Spectroscopy | Real-time concentration profiles of reactants/products, reaction endpoint detection. acs.org | Monitoring heterogeneous Williamson ether synthesis. acs.orgacs.org |

| In Situ Mid-Infrared (MIR) Spectroscopy | Tracking functional group changes, quantitative analysis of reaction components. nih.gov | Following the progress of esterification reactions. nih.gov |

| Kinetic Modeling | Reaction rate constants, activation energy barriers, mechanistic insights. researchgate.net | Elucidating the impact of solvent on selectivity in ether synthesis. researchgate.netsemanticscholar.org |

| Mass Spectrometry (DLSMS) | On-line concentration profiles for all reaction components. nih.gov | Monitoring esterification of butan-1-ol and acetic anhydride (B1165640). nih.gov |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique molecular structure of aryloxybenzoic acids—a rigid aromatic core functionalized with a flexible alkoxy chain—makes them attractive candidates for applications in materials science. The interplay between molecular design (organic chemistry) and emergent bulk properties (materials science) is a fertile ground for innovation.

A prominent area of research is the use of alkyloxybenzoic acids as building blocks for thermotropic liquid crystals. nih.govnih.gov These molecules can self-assemble into ordered, fluid phases (mesophases) upon heating. The benzoic acid moieties often form hydrogen-bonded dimers, creating a rigid core unit, while the alkoxy chains provide fluidity and influence the packing arrangement. whiterose.ac.uk The length and structure of the alkyl chain are critical variables that determine the type of liquid crystal phase (e.g., nematic or smectic) and the temperature range over which it is stable. nih.govarxiv.org Blending different alkyloxybenzoic acids can further expand the temperature range of the liquid crystalline state. nih.govnih.govresearchgate.net

Furthermore, benzoic acid derivatives are being explored for integration into advanced polymers. justlonghealth.com Research has shown that benzoic acid can be segregated within the crystalline cavities of polymers like syndiotactic polystyrene. mdpi.com This approach can prevent the aggregation of the guest molecules and could be used to control the release kinetics of active molecules from a polymer matrix, opening up possibilities in drug delivery and functional materials. mdpi.com

| Compound/System | Application Area | Key Property/Finding | Reference |

|---|---|---|---|

| 4,n-alkyloxybenzoic acids | Liquid Crystals | Form hydrogen-bonded dimers that lead to nematic and smectic phases. | whiterose.ac.ukarxiv.org |

| Blends of p-n-alkylbenzoic and p-n-alkyloxybenzoic acids | Liquid Crystals | Non-symmetric dimerization extends the temperature range of the nematic state. | nih.govnih.gov |

| Benzoic acid in syndiotactic polystyrene (sPS) | Functional Polymers | Isolation of BA molecules in polymer nanocavities prevents aggregation. | mdpi.com |

| Benzoates (e.g., DEDB, TEDB) | Polymer Additives | Used as plasticizers for resins like PVC and polyvinyl acetate (B1210297). | justlonghealth.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(butan-2-yloxy)benzoic acid, and how can reaction conditions be optimized?

- Methodology : Utilize Suzuki-Miyaura cross-coupling reactions for introducing aryl-alkoxy groups. For example, coupling 3-iodobenzoic acid with butan-2-yloxyboronic acid derivatives in the presence of PdCl₂ catalysts under basic conditions (e.g., NaOH) . Optimize solvent systems (e.g., THF/H₂O) and reaction temperatures (80–100°C) to enhance yield. Monitor reaction progress via TLC or HPLC .

- Key Considerations : Catalyst loading (1–5 mol%), ligand selection (e.g., triphenylphosphine), and purification via recrystallization or column chromatography .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Protocols : Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Use personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid prolonged skin/eye contact due to potential irritancy, as observed in structurally similar benzoic acid derivatives .

- Safety Data : Acute oral toxicity studies for analogous compounds (e.g., LD₅₀ > 2000 mg/kg) suggest low immediate risk, but chronic exposure requires rigorous hazard controls .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : Confirm regiochemistry and purity via ¹H/¹³C NMR (e.g., δ 1.2–1.4 ppm for butan-2-yl CH₃ groups) .

- X-ray Crystallography : Use SHELX software for structure refinement. Analyze intermolecular interactions (e.g., hydrogen bonds) to resolve dihedral angles and packing motifs .

- HPLC : Quantify purity (>95%) using C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% H₃PO₄ .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

- Methods : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like COX-2 (comparing G-scores to acetylsalicylic acid). Use DFT calculations (B3LYP/6-31G*) to evaluate steric effects of the butan-2-yloxy group on electronic properties .

- Validation : Correlate computational results with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in crystallographic data for alkoxy-substituted benzoic acid derivatives?

- Approach : Employ twin refinement in SHELXL for overlapping diffraction patterns. Compare multiple datasets to distinguish between structural polymorphism and experimental artifacts. Validate hydrogen-bonding networks using Hirshfeld surface analysis .

Q. How does the steric bulk of the butan-2-yloxy group influence pharmacological activity compared to smaller alkoxy substituents?

- Experimental Design : Synthesize analogs (e.g., methoxy, ethoxy) and compare bioavailability via LogP measurements. Assess anti-inflammatory activity using RAW 264.7 macrophage assays (NO inhibition) and COX-2 selectivity ratios .

- Findings : Bulky substituents may reduce metabolic clearance but increase membrane permeability.

Q. Which advanced chromatographic methods are suitable for quantifying trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.